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Nr-cell adhesion molecule - 139381-29-6

Nr-cell adhesion molecule

Catalog Number: EVT-1521609
CAS Number: 139381-29-6
Molecular Formula: C26H31N5O3
Molecular Weight: 0
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Product Introduction

Overview

The neuronal cell adhesion molecule, commonly referred to as Nr-cell adhesion molecule, is a glycoprotein that plays a crucial role in the development and functioning of the nervous system. It is part of the immunoglobulin superfamily and is involved in mediating cell-cell adhesion, which is essential for various neural processes such as neurogenesis, neurite outgrowth, and synaptogenesis. The Nr-cell adhesion molecule is encoded by the NRCAM gene and has been implicated in several neurological conditions and behaviors, including addiction pathways.

Source and Classification

Nr-cell adhesion molecule is classified within the broader category of cell adhesion molecules. These molecules are generally divided into several groups based on their structure and function:

  • Integrins: Mediate cell-extracellular matrix interactions.
  • Selectins: Involved in cell-cell adhesion through carbohydrate binding.
  • Cadherins: Facilitate homophilic cell-cell interactions in a calcium-dependent manner.
  • Immunoglobulin Superfamily Members: Includes the Nr-cell adhesion molecule, which mediates both homophilic and heterophilic interactions.

The Nr-cell adhesion molecule shares structural similarities with other neural cell adhesion molecules, such as Ng-CAM (neuron-glia cell adhesion molecule) and L1, but it is distinct enough to be classified as a separate entity within this group .

Synthesis Analysis

Methods and Technical Details

The synthesis of the Nr-cell adhesion molecule involves several key steps:

  1. Gene Cloning: The entire coding sequence of the NRCAM gene is isolated using molecular biological techniques.
  2. Protein Expression: The protein is expressed in suitable systems, often using recombinant DNA technology to produce sufficient quantities for analysis.
  3. Purification: Purification methods such as affinity chromatography (e.g., lentil lectin affinity) are employed to isolate the protein from other cellular components. This may involve multiple chromatographic techniques to ensure high purity .

Technical Details

The purified Nr-cell adhesion molecule typically exhibits a molecular weight of approximately 145 kDa when analyzed by SDS-PAGE. Its structure includes six immunoglobulin-like domains and five fibronectin type III repeats, along with a predicted transmembrane domain .

Molecular Structure Analysis

Structure and Data

The molecular structure of the Nr-cell adhesion molecule consists of:

  • Immunoglobulin-like Domains: These domains facilitate protein-protein interactions essential for cell adhesion.
  • Fibronectin Type III Repeats: Contribute to structural integrity and interaction with other extracellular matrix components.
  • Transmembrane Domain: Anchors the molecule in the cell membrane, allowing it to interact with intracellular signaling pathways.

The complete cDNA sequence indicates that alternative splicing may result in different isoforms of the Nr-cell adhesion molecule, which can exhibit varied functional properties .

Chemical Reactions Analysis

Reactions and Technical Details

The Nr-cell adhesion molecule participates in several biochemical reactions:

  • Homophilic Binding: Interaction with identical molecules on adjacent cells, facilitating strong cell-cell adhesion.
  • Heterophilic Binding: Interaction with different types of cell adhesion molecules or ligands, which can modulate cellular responses.

These interactions are often calcium-dependent, similar to other members of the immunoglobulin superfamily . The binding mechanisms involve conformational changes upon ligand interaction that enhance adhesive properties.

Mechanism of Action

Process and Data

The mechanism of action of the Nr-cell adhesion molecule involves:

  1. Cellular Adhesion: The binding of Nr-cell adhesion molecules on adjacent cells stabilizes cellular structures and promotes tissue integrity.
  2. Signal Transduction: Upon binding, intracellular domains may initiate signaling cascades that influence cellular behavior, including growth, differentiation, and migration.

Studies have shown that Nr-cell adhesion molecule expression influences various neurotransmitter systems in the brain, indicating its role in modulating synaptic functions and plasticity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The protein is stable under physiological conditions but may require specific ionic conditions for optimal function.
  • Binding Affinity: Exhibits variable binding affinities depending on the interacting partners involved.

Data from various studies indicate that alterations in Nr-cell adhesion molecule expression can significantly affect neural development and function .

Applications

Scientific Uses

The Nr-cell adhesion molecule has several important applications in scientific research:

  1. Neuroscience Research: Understanding its role in neurodevelopmental processes and neurological disorders.
  2. Cell Biology Studies: Investigating mechanisms of cell adhesion and signaling pathways influenced by this molecule.
  3. Therapeutic Targets: Potential target for interventions in addiction or neurodegenerative diseases due to its involvement in synaptic plasticity and neurotransmitter regulation .
Molecular Structure and Domains of Nr-CAM

Immunoglobulin (Ig) Superfamily Classification

Nr-CAM (Neuron-glia cell adhesion molecule-related protein) is a cardinal member of the immunoglobulin (Ig) superfamily of cell adhesion molecules (CAMs). This classification signifies that its extracellular region incorporates characteristic Ig-like domains—structural motifs characterized by a conserved β-sandwich fold stabilized by disulfide bonds. These domains facilitate protein-protein interactions critical for cell recognition and adhesion processes [8]. Ig-CAMs typically function in neural development, axon guidance, and synaptogenesis, with Nr-CAM sharing significant homology with other neural CAMs like L1, Ng-CAM, and neurofascin. Despite structural similarities, Nr-CAM exhibits less than 40% sequence identity with chicken Ng-CAM or mouse L1, confirming its status as a distinct molecular entity within this subgroup [1] [8].

Structural Organization: Ig-like Domains and Fibronectin Type III Repeats

The extracellular segment of Nr-CAM demonstrates a modular architecture comprising two principal domain types:

  • Six N-terminal Ig-like domains: These belong predominantly to the C2-type subclass, characterized by their ability to mediate homophilic (Nr-CAM–Nr-CAM) and heterophilic (e.g., Nr-CAM–contactin) binding interactions. The first two Ig domains (Ig1-Ig2) are crucial for ligand recognition and cellular adhesion [1] [6].
  • Five membrane-proximal Fibronectin Type III (FnIII) repeats: These domains adopt a β-strand-rich fold and confer structural flexibility. The first two FnIII repeats (FnIII1-2) are indispensable for interactions with gliomedin at nodes of Ranvier and axonal guidance cues [6] [9].

Table 1: Domain-Specific Functions in Nr-CAM

Domain TypePosition/NumberKey FunctionsLigands/Interactions
Ig-like (C2-type)1-2 (N-terminal)Neuronal adhesion, axonal growth cone guidanceContactin, Nr-CAM (homophilic)
Ig-like (C2-type)3-6Structural stability, modulation of binding affinityExtracellular matrix components
Fibronectin Type III1-2Node of Ranvier assembly, ligand binding affinity (KD ~0.9–5.7 nM for gliomedin)Gliomedin, neurofascin-186
Fibronectin Type III3-5Cytoskeletal linkage, signal transduction modulationAnkyrins (indirect)

This domain organization enables Nr-CAM to act as a versatile scaffold for assembling multi-protein complexes essential for neural development and function. For instance, its FnIII domains mediate high-affinity binding (KD = 0.9 nM) to gliomedin during the clustering of sodium channels at nodes of Ranvier [6] [9]. Disruption of FnIII1-2 function impedes node formation, underscoring their non-redundant role in nervous system organization.

Cytoplasmic Domain Features and Signaling Motifs

The cytoplasmic tail of Nr-CAM, though relatively short (~100–150 amino acids), harbors evolutionarily conserved motifs that orchestrate intracellular signaling and cytoskeletal coupling:

  • Ankyrin-binding motif: A highly conserved FIGQY tyrosine-containing sequence facilitates direct binding to ankyrin-G and ankyrin-B. This interaction anchors Nr-CAM to the spectrin-actin cytoskeleton, stabilizing adhesion complexes at neuronal membranes and nodes of Ranvier [8] [10].
  • Phosphorylation sites: Tyrosine residues within the FIGQY motif undergo phosphorylation by Src-family kinases, modulating ankyrin affinity and influencing Nr-CAM-mediated adhesion and migration [9].
  • PDZ-domain binding potential: The C-terminus may form PDZ-ligand motifs, enabling recruitment of scaffolding proteins that organize signaling cascades (e.g., pathways regulating Rho GTPases during directional migration) [3].

These motifs transform Nr-CAM from a passive adhesive unit into a dynamic signaling hub. For example, ankyrin binding couples Nr-CAM to the actin cytoskeleton, which is indispensable for its role in neurite outgrowth and neuronal pathfinding [8]. Disruption of the FIGQY motif impairs cytoskeletal reorganization and directional cell migration in developing neurons.

Splicing Isoforms and Post-Translational Modifications

Alternative splicing and post-translational modifications (PTMs) exponentially expand Nr-CAM’s structural and functional diversity:

  • Splicing Isoforms: The human NRCAM gene undergoes extensive alternative splicing, generating isoforms with altered domain compositions:
  • Isoform A (Long): Contains all six Ig domains and five FnIII repeats (NP_001032209.1).
  • Isoform D (Short): Lacks two in-frame exons, omitting portions of the extracellular domain (NP_001180511.1) [3] [5].
  • Neural-Specific Variants: Rbfox1-mediated splicing regulates exon 10 inclusion, generating long (L-NrCAM) and short (S-NrCAM) isoforms. Dysregulation in dorsal root ganglia elevates L-NrCAM, promoting neuropathic pain [7].

Table 2: Major Nr-CAM Isoforms and Functional Implications

IsoformDomains PresentDomain AlterationsPrimary Tissue ExpressionFunctional Consequences
Isoform A6 Ig, 5 FnIII, TM, Cytoplasmic tailNone (Full-length)Neural, thyroid, cancerStandard adhesion/signaling
Isoform D4 Ig, 4 FnIII, TM, Cytoplasmic tailLoss of Ig3, FnIII3Neural, adrenal glandAltered ligand affinity; reduced ankyrin binding
L-NrCAMIncludes exon 10-encoded segmentExtended cytoplasmic domainDorsal root gangliaPromotes neuropathic pain
S-NrCAMExcludes exon 10Truncated cytoplasmic domainBrain, heartSuppresses pain signaling
  • Post-Translational Modifications:
  • N-glycosylation: Heavily glycosylated within Ig and FnIII domains, modulating ligand binding affinity and resistance to proteases [1] [10].
  • Palmitoylation: Lipid modification near the transmembrane domain potentially influences membrane microdomain localization (e.g., lipid raft partitioning) [4].
  • Phosphorylation: Cytoplasmic tail phosphorylation (e.g., FIGQY tyrosine) regulates ankyrin interactions and signal transduction. Global analyses suggest ~32% of PTMs are isoform-dependent, potentially rewiring interaction networks in pathologies like cancer [4] [10].

Splicing-directed PTM alterations significantly impact Nr-CAM function. For instance, exclusion of exons encoding phosphorylated serine/threonine residues in isoforms like Nr-CAM-D may impair 14-3-3 protein recruitment, altering signaling output in tumor cells [4] [10]. Similarly, glycosylation variations influence Nr-CAM’s adhesive properties during neural development.

Compound Names Table

Properties

CAS Number

139381-29-6

Product Name

Nr-cell adhesion molecule

Molecular Formula

C26H31N5O3

Synonyms

Nr-cell adhesion molecule

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